molecular formula C27H30N2O6 B12195965 methyl 4-[(3E)-1-[3-(dimethylamino)propyl]-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate

methyl 4-[(3E)-1-[3-(dimethylamino)propyl]-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate

Cat. No.: B12195965
M. Wt: 478.5 g/mol
InChI Key: WINTZLVORRSWAM-ZNTNEXAZSA-N
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Description

Methyl 4-[(3E)-1-[3-(dimethylamino)propyl]-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate is a useful research compound. Its molecular formula is C27H30N2O6 and its molecular weight is 478.5 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-[(3E)-1-[3-(dimethylamino)propyl]-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate is a complex organic compound with a unique structural profile that suggests various potential biological activities. This article explores its biological activities, including anti-inflammatory, analgesic, antibacterial, and antifungal properties, supported by relevant research findings and data tables.

Structural Characteristics

The compound features:

  • Benzoate moiety : Contributes to its interaction with biological targets.
  • Dimethylamino group : May enhance solubility and bioactivity.
  • Dioxopyrrolidine ring : Potentially involved in various biological interactions.

These structural components indicate that the compound could interact with multiple biological pathways, making it a candidate for therapeutic applications.

Anti-inflammatory and Analgesic Effects

In silico predictions and preliminary biological assays suggest that this compound may exhibit significant anti-inflammatory and analgesic properties. Research indicates that compounds with similar structures often modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).

Antibacterial Activity

The compound's antibacterial activity has been evaluated against several bacterial strains. Table 1 summarizes the minimum inhibitory concentration (MIC) values for selected bacteria:

Bacterial StrainMIC (µg/mL)
Bacillus subtilis75
Enterococcus faecalis125
Escherichia coli<125
Pseudomonas aeruginosa150

These results indicate that the compound possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, this compound has shown potential antifungal activity. The following table presents MIC values against common fungal strains:

Fungal StrainMIC (µg/mL)
Candida albicans12.5
Aspergillus niger25

This suggests that the compound may be effective in treating fungal infections, likely due to its ability to disrupt fungal cell membrane integrity .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds structurally related to this compound. For example:

  • Study on Pyrrolidine Derivatives : A study demonstrated that pyrrolidine derivatives exhibited significant antibacterial properties against various pathogens, indicating a potential mechanism of action relevant to our compound .
  • Research on Benzotriazole Derivatives : This research highlighted how modifications in chemical structure can lead to enhanced antifungal activity, providing insights into how structural variations in this compound might influence its bioactivity .

Properties

Molecular Formula

C27H30N2O6

Molecular Weight

478.5 g/mol

IUPAC Name

methyl 4-[(3E)-1-[3-(dimethylamino)propyl]-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate

InChI

InChI=1S/C27H30N2O6/c1-16-14-20-15-19(10-11-21(20)35-16)24(30)22-23(17-6-8-18(9-7-17)27(33)34-4)29(26(32)25(22)31)13-5-12-28(2)3/h6-11,15-16,23,30H,5,12-14H2,1-4H3/b24-22+

InChI Key

WINTZLVORRSWAM-ZNTNEXAZSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CCCN(C)C)C4=CC=C(C=C4)C(=O)OC)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCCN(C)C)C4=CC=C(C=C4)C(=O)OC)O

Origin of Product

United States

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